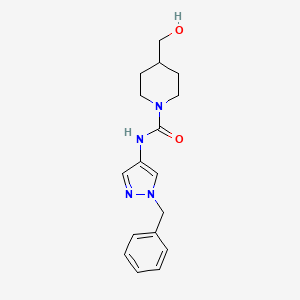
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It is a selective modulator of PPARδ, which is a nuclear receptor involved in lipid metabolism and glucose homeostasis. GW501516 has gained attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer research.
Wirkmechanismus
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide exerts its effects by binding to and activating PPARδ, which is a nuclear receptor involved in lipid metabolism and glucose homeostasis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and increased mitochondrial biogenesis. These effects lead to increased energy production and improved metabolic function. N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its beneficial effects in metabolic disorders and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has several advantages for lab experiments, including its selectivity for PPARδ and its ability to improve metabolic function. However, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide also has limitations, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide, including its potential applications in sports performance enhancement, metabolic disorders, and cancer research. Additionally, further research is needed to better understand the potential risks and benefits of N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide, as well as its mechanisms of action and potential interactions with other drugs and supplements.
Synthesemethoden
The synthesis of N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylpropan-2-ol to form the corresponding ester. The ester is then reduced to the alcohol using lithium aluminum hydride. The alcohol is then reacted with 2-bromo-4-(trifluoromethyl)phenyl isocyanate to form the urea derivative, which is then cyclized to form N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been extensively studied in various scientific fields, including sports science, metabolic disorders, and cancer research. In sports science, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to enhance endurance and improve performance in animal models. In metabolic disorders, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to improve lipid metabolism and insulin sensitivity in animal models of obesity and type 2 diabetes. In cancer research, N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-15(8-12-4-2-1-3-5-12)11-18-17(22)13-6-7-16-14(9-13)10-19-20-16/h1-7,9-10,15,21H,8,11H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVXGZFULNRNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC3=C(C=C2)NN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-phenylpropyl)-1H-indazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]urea](/img/structure/B6640467.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640477.png)
![N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide](/img/structure/B6640480.png)
![2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6640485.png)

![1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone](/img/structure/B6640500.png)
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)
![2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)
![N-[1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6640524.png)
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6640533.png)
![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)

![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)